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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Ispinesib-d5 with
other kinesin motor proteins. Ispinesib-d5 is the deuterated form of Ispinesib (also known as
SB-715992), a potent and highly specific allosteric inhibitor of the kinesin spindle protein (KSP),
also referred to as Eg5 or KIF11. The data presented herein demonstrates the remarkable
selectivity of Ispinesib for its primary target, KSP, a critical protein for the formation of the
bipolar mitotic spindle during cell division.

Executive Summary

Ispinesib is a highly selective inhibitor of the kinesin spindle protein (KSP/Eg5), with an
apparent inhibitor dissociation constant (Ki app) of approximately 1.7 nM.[1][2][3] Extensive
studies have shown that it exhibits a very high degree of selectivity for KSP over other kinesin
motor proteins, with reports indicating a selectivity of over 10,000-fold to 40,000-fold.[1][3][4]
This high selectivity is attributed to its allosteric mechanism of action, targeting a specific
binding pocket on KSP that is not conserved across other kinesins. This targeted approach
minimizes off-target effects, a desirable characteristic for therapeutic agents.

Data Presentation: Ispinesib Selectivity Profile

The following table summarizes the inhibitory activity of Ispinesib against its primary target,
KSP/EQ5, and its lack of significant activity against other tested kinesin motor proteins. While
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precise Ki or IC50 values for many other kinesins are not available in the public domain, the

data clearly indicates a lack of cross-reactivity.

Kinesin Motor
Protein

Target Function

Ispinesib Inhibitory
Activity (Ki or IC50)

Selectivity vs. KSP

Mitotic spindle pole

~1.7 nM (Ki app)[1][2]

KSP (Eg5/KIF11) . Primary Target
separation [3]
Chromosome o
) No significant
CENP-E (KIF10) congression and o >10,000-fold
) inhibition reported
alignment
Microtubule No significant
MCAK (KIF2C) o T >10,000-fold
depolymerization inhibition reported
o No significant
MKLP1 (KIF23) Cytokinesis o >10,000-fold
inhibition reported
No significant
KHC (KIF5B) Organelle transport T >10,000-fold
inhibition reported
) Synaptic vesicle No significant
Kif1lA o >10,000-fold
transport inhibition reported
) No significant
RabK6 (RAB6A) Vesicular transport >10,000-fold

inhibition reported

Note: The ">10,000-fold selectivity" is a qualitative value reported in the literature. Specific

inhibitory concentrations for the non-target kinesins are not provided in the referenced studies,

indicating they are significantly higher than for KSP.

Mechanism of Action

Ispinesib functions as an allosteric inhibitor of KSP. It does not bind to the ATP-binding site but

rather to a distinct pocket formed by the a2/L5/a3 region of the motor domain. This binding

event locks the KSP motor protein in a state where it can still bind to microtubules but is unable

to release ADP. The inability to complete the ATP hydrolysis cycle and release ADP prevents
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the conformational changes necessary for motility along the microtubule, leading to the arrest
of mitotic spindle pole separation and subsequent cell cycle arrest in mitosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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